molecular formula C15H20O B12800397 Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)- CAS No. 70546-63-3

Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)-

Cat. No.: B12800397
CAS No.: 70546-63-3
M. Wt: 216.32 g/mol
InChI Key: OSSOIKJYWQAIQR-RYUDHWBXSA-N
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Description

Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)- is a complex organic compound with the molecular formula C15H20O This compound is characterized by its unique structure, which includes a naphthofuran core with multiple hydrogenated and methylated positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce fully hydrogenated compounds.

Scientific Research Applications

Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Naphtho(2,3-b)furan derivatives: These compounds share the same core structure but differ in the substitution pattern and degree of hydrogenation.

    Tetrahydronaphthofurans: These are partially hydrogenated analogs with similar chemical properties.

Uniqueness

Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)- is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

70546-63-3

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(4aS,8aR)-4,4,7-trimethyl-5,6,8a,9-tetrahydro-4aH-benzo[f][1]benzofuran

InChI

InChI=1S/C15H20O/c1-10-4-5-12-11(8-10)9-14-13(6-7-16-14)15(12,2)3/h6-8,11-12H,4-5,9H2,1-3H3/t11-,12-/m0/s1

InChI Key

OSSOIKJYWQAIQR-RYUDHWBXSA-N

Isomeric SMILES

CC1=C[C@H]2CC3=C(C=CO3)C([C@H]2CC1)(C)C

Canonical SMILES

CC1=CC2CC3=C(C=CO3)C(C2CC1)(C)C

Origin of Product

United States

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